molecular formula C18H22O B1207552 3-Deoxyestrone CAS No. 53-45-2

3-Deoxyestrone

Cat. No. B1207552
CAS RN: 53-45-2
M. Wt: 254.4 g/mol
InChI Key: LGHBWDKMGOIZKH-CBZIJGRNSA-N
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Description

3-Deoxyestrone is a steroid hormone that is a derivative of estrone. It is a naturally occurring hormone in the body that plays a crucial role in various physiological processes. It is also known as 3-deoxy-17beta-estrone or 3-Deoxy-E1.

Scientific Research Applications

Metabolite Determination and Analysis

Studies have developed methods for determining the metabolites of 3-deoxyestrone. Nambara and Bae (1970) devised a gas chromatographic method for this purpose, achieving satisfactory separation of standard steroids. This method allowed for quantitation of urinary metabolites of this compound in rabbits, showing potential for detailed metabolic studies (Nambara & Bae, 1970).

Hydroxylation and Biotransformation

Nambara, Numazawa, and Ishioka (1972) investigated the effects of phenobarbital and 3-methylcholanthrene on hydroxylase activity in rat liver microsomes with this compound. They observed stimulated hydroxylation processes, suggesting alterations in the biotransformation of this compound due to these treatments (Nambara, Numazawa, & Ishioka, 1972).

Deuterium Migration during Aryl Hydroxylation

The study by Nambara, Numazawa, and Akiyama (1971) focused on deuterium migration during the aryl hydroxylation of this compound. They used labeled 3-deoxyestrones and, through mass and nuclear magnetic resonance spectroscopy, revealed deuterium migration during hydroxylation, providing insights into the molecular transformations of this compound (Nambara, Numazawa, & Akiyama, 1971).

Urinary Metabolites Characterization

Nambara and Numazawa (1969) isolated and characterized urinary metabolites of this compound in rabbits. They identified various phenolic and neutral metabolites, shedding light on the metabolic fate of this compound in biological systems (Nambara & Numazawa, 1969).

properties

IUPAC Name

(8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-18-11-10-14-13-5-3-2-4-12(13)6-7-15(14)16(18)8-9-17(18)19/h2-5,14-16H,6-11H2,1H3/t14-,15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHBWDKMGOIZKH-CBZIJGRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022498
Record name 3-Deoxy-estrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53-45-2
Record name Estra-1,3,5(10)-trien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Deoxyestrone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxyestrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22195
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Record name 3-Deoxy-estrone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DEOXYESTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8WJ87C2AC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-Deoxyestrone metabolized in the body?

A: Studies using rabbits as a model organism have shown that this compound undergoes extensive metabolism, primarily in the liver. A key metabolic pathway involves hydroxylation, with 2-hydroxy-3-deoxyestrone and 17α-estradiol identified as major metabolites. This metabolic process involves the cytochrome P450 enzyme system, specifically the 6β-hydroxylase and aromatic hydroxylases. Furthermore, conjugation of this compound metabolites has been observed, leading to the formation of glucuronide and sulfate conjugates, which are then excreted in the urine.

Q2: What is particularly interesting about the aromatic hydroxylation of this compound?

A: Research utilizing deuterium-labeled this compound has revealed that the aromatic hydroxylation of this compound is accompanied by a phenomenon known as the "NIH shift." This refers to the migration of a hydrogen atom (or in this case, deuterium) during the hydroxylation process. Specifically, when a deuterium atom is initially present at the 2 or 3 position of the aromatic ring, it can migrate to an adjacent position upon hydroxylation. This finding provides valuable insights into the mechanism of enzymatic aromatic hydroxylation.

Q3: How do phenobarbital and 3-methylcholanthrene influence the metabolism of this compound?

A: Pretreatment of rats with phenobarbital, a known inducer of cytochrome P450 enzymes, leads to a stimulation of 6β-hydroxylase activity in liver microsomes. Conversely, pretreatment with 3-methylcholanthrene, another cytochrome P450 inducer, selectively increases the rate of aromatic hydroxylation of this compound. These findings highlight the distinct roles of different cytochrome P450 isoforms in the metabolism of this compound and the potential for drug-drug interactions.

Q4: What analytical techniques are employed to study the metabolism of this compound?

A4: A combination of techniques has been successfully employed to characterize and quantify this compound and its metabolites. These include:

  • Gas Chromatography: This method, coupled with trimethylsilylation as a pretreatment step and using a combination of SE-30 and OV-17 stationary phases, has proven effective in separating and quantifying this compound metabolites from urine samples.
  • Reverse Isotope Dilution: This technique, in conjunction with chromatographic methods, allows for the identification and quantification of specific metabolites based on their unique isotopic labeling patterns.
  • Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy: These techniques provide detailed structural information about the metabolites, including the position of deuterium atoms in isotope labeling studies.

Q5: What can the crystal structure of this compound tell us about its conformation?

A: X-ray crystallographic analysis of this compound has provided valuable insights into its three-dimensional structure and conformational preferences. The crystal structure reveals that the molecule crystallizes in the orthorhombic space group P212121, with four molecules per unit cell. Analysis of the bond lengths, bond angles, and torsion angles within the molecule allows for the determination of its conformation in the solid state. This information can be further used to understand its interactions with biological targets, such as enzymes and receptors.

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